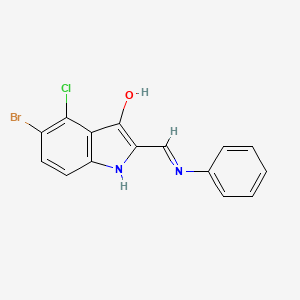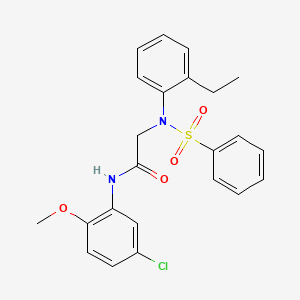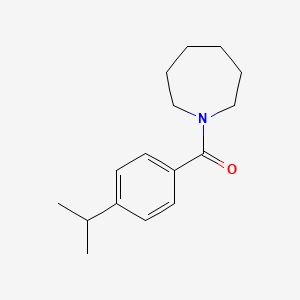
N-(4-methylphenyl)-1-pyrrolidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1-pyrrolidinesulfonamide, also known as N-(4-methylphenyl) sulfonylpyrrolidine (NPS), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyrrolidine, which is a cyclic amine with a five-membered ring structure. The aim of
Mécanisme D'action
The mechanism of action of NPS is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. NPS has been shown to inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into cells. This, in turn, leads to a decrease in the depolarization of cells, resulting in a decrease in the release of neurotransmitters and a decrease in pain sensation.
Biochemical and Physiological Effects:
NPS has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. NPS has been reported to inhibit the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, NPS has been shown to decrease the release of various neurotransmitters, including glutamate and substance P, which are involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
NPS has several advantages for use in lab experiments, including its high purity and good yields during synthesis. Additionally, NPS has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of NPS is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of NPS in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Additionally, NPS could be used to study the role of ion channels in various diseases, including epilepsy and cardiac arrhythmias. Furthermore, NPS could be used in the development of new imaging agents for the detection of cancer and other diseases. Overall, the potential applications of NPS in scientific research are vast and exciting, and further studies are needed to fully understand its properties and potential uses.
Conclusion:
N-(4-methylphenyl)-1-pyrrolidinesulfonamide(4-methylphenyl)-1-pyrrolidinesulfonamide, or NPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPS has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, making it a promising candidate for the development of new drugs. Further studies are needed to fully understand the properties and potential uses of NPS in scientific research.
Méthodes De Synthèse
The synthesis of NPS can be achieved through various methods, including the reaction of 4-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylsulfonyl chloride with 1,2,3,6-tetrahydropyridine in the presence of a base, such as potassium carbonate. These methods have been reported to yield high purity NPS with good yields.
Applications De Recherche Scientifique
NPS has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. NPS has been reported to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, NPS has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. These properties make NPS a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-4-6-11(7-5-10)12-16(14,15)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBNIUWXYNQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)



![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)
![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)